molecular formula C26H38O5 B1250037 Luffariolide H

Luffariolide H

Cat. No.: B1250037
M. Wt: 430.6 g/mol
InChI Key: ROWRTPPXNRLNTJ-HNWCXRNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luffariolide H is a bioactive sesterterpenoid isolated from marine sponges of the genus Luffariella (order Dictyoceratidae). It belongs to the manoalide family, characterized by a γ-lactone ring fused to a linear or cyclic aliphatic chain. This compound and its analogs are known for diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-biofouling properties .

Properties

Molecular Formula

C26H38O5

Molecular Weight

430.6 g/mol

IUPAC Name

2-hydroxy-3-[(2R)-6-methoxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one

InChI

InChI=1S/C26H38O5/c1-17(11-13-21-18(2)9-7-15-26(21,3)4)8-6-10-19-12-14-22(30-25(19)29-5)20-16-23(27)31-24(20)28/h8-9,12,16,21-22,24-25,28H,6-7,10-11,13-15H2,1-5H3/b17-8+/t21?,22-,24?,25?/m1/s1

InChI Key

ROWRTPPXNRLNTJ-HNWCXRNUSA-N

Isomeric SMILES

CC1=CCCC(C1CC/C(=C/CCC2=CC[C@@H](OC2OC)C3=CC(=O)OC3O)/C)(C)C

Canonical SMILES

CC1=CCCC(C1CCC(=CCCC2=CCC(OC2OC)C3=CC(=O)OC3O)C)(C)C

Synonyms

luffariolide H

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Luffariolide C and Derivatives
  • Luffariolide C : Contains a cyclohexene ring and a γ-lactone moiety. Key features include a 3R,4R absolute configuration and E-geometry at Δ<sup>10</sup> and Δ<sup>14</sup> double bonds .
  • 14,18-Seco-Luffariolide C (Compound 6) : A derivative with a cleaved cyclohexene ring, forming an additional Δ<sup>18</sup>=C<sup>19</sup> double bond (Z-geometry at Δ<sup>6</sup>). Shares the 3R,4R configuration with Luffariolide C but differs in methyl group shifts (Me-20: δH 1.68 vs. 0.99 in Luffariolide C) .
Luffariolides A, B, E, and F
  • Luffariolides A and B: Lack the 5-hydroxy group on the furan-2-one ring compared to luffariellolide. The aliphatic bridge connects the furanone and trimethylcyclohexene rings .
  • Luffariolide F : Features a hydroxymethyl group at C4 and an aliphatic bridge attached at C5 instead of C4, altering steric and electronic properties .
Thorectidaeolide C (Compound 4)
  • Contains a C-11 hydroxy group, similar to luffariolide G and tasnemoxide A. The Δ<sup>9,10</sup> double bond adopts E-geometry (J = 15.6 Hz) .
Aplysinoplides A–C
  • Aplysinoplides A and B: Structurally akin to luffariellolide but differ in trimethylcyclohexene functionalization.
  • Aplysinoplide C: Resembles luffariolide but lacks the C24 aldehyde critical for phospholipase A2 (PLA2) inhibition .

Bioactivity and Cytotoxicity

Compound Structural Highlights Cytotoxicity (IC50) Key Bioactivity Source Reference
Luffariolide H γ-lactone, aliphatic chain (exact structure undefined) Not reported Anti-inflammatory, anti-biofouling Luffariella sp.
Luffariolides A, B, E, F Varied bridge/ring functionalization 3–4 µM (L1210 cells) Cytotoxicity Luffariella sp.
Aplysinoplides A, B Trimethylcyclohexene modifications ~1 µM (P388 cells) Cytotoxicity Aplysinopsis digitata
Luffariolide C Cyclohexene ring, 3R,4R configuration >10 µM (inactive) None reported Cacospongia sp.
14,18-Seco-Luffariolide C Cleaved cyclohexene, Δ<sup>6</sup> Z-geometry >10 µM (inactive) None reported Cacospongia sp.
Thorectidaeolide C C-11 hydroxy, Δ<sup>9,10</sup> E-geometry Not reported Structural similarity to luffariolide G Hyrtios erectus
Key Findings:
  • Cytotoxicity : Luffariolides A, B, E, and F exhibit moderate activity (IC50 ~3–4 µM), while Luffariolide C and its seco-derivative are inactive (IC50 >10 µM). This suggests that ring integrity and substituent positioning are critical for bioactivity .
  • Enzyme Inhibition: Aplysinoplides A and B lack PLA2 inhibitory activity, unlike manoalide, emphasizing the necessity of the C24 aldehyde group for enzyme interaction .

Stereochemical and Functional Group Influences

  • Double Bond Geometry : E- vs. Z-geometry (e.g., Δ<sup>6</sup> in 14,18-seco-Luffariolide C) impacts molecular rigidity and target binding .
  • Optical Rotation : Similar optical rotations ([α]D +3.9 for Luffariolide C and its seco-derivative) confirm shared chiral centers despite structural modifications .

Q & A

Advanced Research Question

  • Multivariate Analysis : Apply PCA or PLS-DA to distinguish bioactive compounds from analogs .
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values .
  • Reproducibility Checks : Report mean ± SD with n ≥ 3 replicates and validate with blinded assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luffariolide H
Reactant of Route 2
Luffariolide H

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